![molecular formula C19H24N4O5S B2408293 Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034575-42-1](/img/structure/B2408293.png)
Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Agents
Synthesis and Antibacterial Evaluation : Research into heterocyclic compounds containing a sulfonamido moiety has revealed potential applications as antibacterial agents. The synthesis of novel heterocyclic compounds, through the reaction of various active methylene compounds, has shown that eight compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Methylcarbamates : Modifications of carbamates, including hydrolysis, oxidation, and conjugation, have been studied for their antimicrobial properties. This research has provided insights into the biochemical pathways and potential applications of these compounds in controlling microbial infections (Knaak, 1971).
Anticancer Research
Anti-angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential in anticancer research. These compounds blocked the formation of blood vessels in vivo and exhibited DNA cleavage activities, suggesting their applicability as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Enzyme Inhibition for Therapeutic Research
Oxidative Metabolism in Antidepressant Research : The study on the metabolism of Lu AA21004, a novel antidepressant, involved identifying the enzymes responsible for its oxidative metabolism. This research is crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drugs (Hvenegaard et al., 2012).
Neurological and Chemical Warfare Agent Research
Reactivation of Aged Acetylcholinesterase : A study on dimethyl(pyridin-2-yl)sulfonium based oxime aimed to reverse the aging process of organophosphorus inhibited acetylcholinesterase, a target for both neurological research and chemical warfare agent detoxification. This research highlights the potential for developing compounds that can mitigate the effects of organophosphorus poisoning (Chandar, Lo, & Ganguly, 2014).
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
Based on its structural similarity to imatinib , it can be inferred that it might interact with its targets in a similar manner. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
properties
IUPAC Name |
methyl N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-11-18(21-14(2)20-13)28-16-5-4-10-23(12-16)29(25,26)17-8-6-15(7-9-17)22-19(24)27-3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNXUVKWYMHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.